5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde
Overview
Description
5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde is an organic compound that features a bromine atom, a benzaldehyde group, and a propoxy linkage to a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde typically involves a multi-step process:
Etherification: The propoxy linkage is formed by reacting 3-bromopropanol with 4-methylphenol in the presence of a base like potassium carbonate.
Aldehyde Formation: The final step involves the formation of the aldehyde group, which can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde undergoes various types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 5-bromo-2-[3-(4-methylphenoxy)propoxy]benzoic acid.
Reduction: 5-bromo-2-[3-(4-methylphenoxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom and the phenoxy group may also contribute to its biological activity by interacting with cellular membranes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde
- 5-bromo-2-[3-(4-fluorophenoxy)propoxy]benzaldehyde
- 5-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde
Uniqueness
5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde is unique due to the presence of the methyl group on the phenoxy ring, which can influence its reactivity and biological activity. This methyl group may enhance its lipophilicity and ability to interact with hydrophobic sites in biological systems, potentially leading to distinct pharmacological properties.
Properties
IUPAC Name |
5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-13-3-6-16(7-4-13)20-9-2-10-21-17-8-5-15(18)11-14(17)12-19/h3-8,11-12H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDSONQAUXPKMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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